N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea
Description
This compound is a thiourea derivative featuring a 4-bromo-2-fluorophenyl group and a [(2,4-dichlorobenzyl)oxy]iminomethyl substituent. Thioureas are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility . The bromo and fluoro substituents on the phenyl ring likely enhance lipophilicity and metabolic stability, while the dichlorobenzyl group may contribute to steric effects and electronic modulation . Although direct pharmacological data for this compound are unavailable, structurally related thioureas exhibit cytotoxic, antifungal, and pesticidal activities .
Properties
IUPAC Name |
(3E)-1-(4-bromo-2-fluorophenyl)-3-[[(2,4-dichlorophenyl)methoxyamino]methylidene]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2FN3OS/c16-10-2-4-14(13(19)5-10)22-15(24)20-8-21-23-7-9-1-3-11(17)6-12(9)18/h1-6,8H,7H2,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETOPXOFKNQDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC=NC(=S)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CON/C=N/C(=S)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea (CAS: 477852-64-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure with a molecular formula of C15H11BrCl2FN3OS and a molar mass of 451.14 g/mol . The unique combination of halogenated aromatic groups and thiourea moiety suggests diverse interactions with biological targets.
Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H11BrCl2FN3OS |
| Molar Mass | 451.14 g/mol |
| CAS Number | 477852-64-5 |
| Density | 1.44 g/cm³ (predicted) |
| Boiling Point | 557.7 °C (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The thiourea group is known for its ability to form hydrogen bonds, which may facilitate binding to target sites in enzymes or receptors. Additionally, the presence of halogen atoms can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to or better than standard antibiotics .
Anticancer Potential
Research has also pointed towards the anticancer potential of this compound. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, although further studies are needed to elucidate the precise pathways involved .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various pathogens. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 µg/mL .
- Cell Proliferation Inhibition : In a controlled experiment involving leukemia L1210 cells, the compound demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. This suggests potential as a therapeutic agent in hematological malignancies .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Halogen Substitutions :
- The trifluoromethyl group enhances thermal stability but may reduce hydrogen-bonding capacity compared to the fluoro substituent in the target compound .
- 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas (): Fluorine substitution at different phenyl positions influences crystal packing and vibrational spectra. For example, para-fluorine enhances molecular symmetry, whereas ortho-fluorine introduces steric hindrance .
Benzyloxyiminomethyl Groups:
- Duo3 (1,1'-propane-1,3-diylbis{4-[(E)-{[(2,6-dichlorobenzyl)oxy]imino}methyl]-1-ethylpyridium}) (): The dichlorobenzyl moiety in Duo3 improves pesticidal activity by increasing membrane permeability. However, the pyridinium charge in Duo3 differentiates its ionic interactions from the neutral thiourea group in the target compound .
Data Tables: Key Comparative Properties
Research Findings and Implications
- Structural Stability : Fluorine and bromine in the target compound may improve resistance to oxidative degradation compared to chlorine-substituted analogs .
- Pharmacokinetics: The dichlorobenzyl group could enhance blood-brain barrier penetration relative to non-halogenated thioureas, though this requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
